![molecular formula C16H16N2O3S B5677000 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

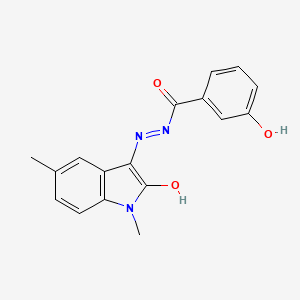

“N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies . One involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The other involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, which can affect its biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The Kukhtin–Ramirez reaction of 2- (3-oxo-3-phenyl)ethoxy-benzo [d]-1,3,2-dioxaphospholes with perfluorodiacetyl was monitored by NMR methods . The initial stage involved a kinetically controlled [4+4]-cycloaddition with the formation of a cage phosphorane .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the introduction of heteroatomic fragments in these molecules . These are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound that can be utilized in the drug discovery process due to its pyrrolidine ring, a common feature in many pharmacologically active molecules . The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule, which is crucial in the interaction with biological targets. This compound’s structural features may be exploited to develop new medications with selective activity against specific diseases.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate. Its benzenesulfonamide moiety is a good leaving group, which can be replaced by various nucleophiles in substitution reactions to create a wide range of derivatives. This characteristic makes it valuable for constructing complex organic molecules, potentially leading to the discovery of new chemical entities with unique properties.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential to modulate biological activity through structural modification . By altering the substituents on the pyrrolidine ring, researchers can synthesize a library of compounds with varied biological activities, aiding in the identification of promising drug candidates.

Analytical Chemistry

In analytical chemistry, N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide could be used as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties allow for the calibration of instruments and the validation of analytical methods, ensuring accurate and reliable results.

Chemical Engineering

This compound’s properties are also relevant in chemical engineering, particularly in the design of processes for the synthesis of pharmaceuticals . Understanding its reactivity and stability under different conditions can help in optimizing reaction pathways, scaling up production, and improving the yield and purity of the final product.

Materials Science

Lastly, in materials science, the compound could be investigated for its potential use in the development of new materials . Its molecular structure might contribute to the creation of polymers or coatings with specific characteristics, such as increased durability or enhanced thermal stability.

Wirkmechanismus

Target of Action

Similar compounds have been found to target microtubules .

Mode of Action

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide interacts with its targets by docking to the colchicine-binding site (C-BS) on microtubules . This interaction causes microtubule depolymerisation .

Biochemical Pathways

The compound affects the microtubule dynamics, a crucial pathway in cell division and intracellular transport . By causing microtubule depolymerisation, it disrupts these processes, leading to cell cycle arrest in the G2/M phase .

Pharmacokinetics

The compound’s physicochemical properties calculated using the swissadme algorithm show that it is a promising antimicrotubule agent .

Result of Action

The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . It also blocks cell cycle progression in the G2/M phase .

Action Environment

The compound exhibits weak or no toxicity toward chick embryos , suggesting that it may have a favorable safety profile.

Zukünftige Richtungen

The future directions in the research of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,17H,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODPWUVKGBLVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5676921.png)

![9-(2-methoxypropanoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676923.png)

![8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5676934.png)

![(4aS*,8aS*)-2-(cyclobutylcarbonyl)-7-[(3-methylisoxazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5676941.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(5-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5676968.png)

![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676972.png)

![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)

![4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5676992.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)